molecular formula C18H18N2O4 B15024260 5-[1-(4-Methoxyphenoxy)ethyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

5-[1-(4-Methoxyphenoxy)ethyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B15024260
M. Wt: 326.3 g/mol
InChI Key: AGGRNUMAYVYOEG-UHFFFAOYSA-N
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Description

5-[1-(4-Methoxyphenoxy)ethyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(4-Methoxyphenoxy)ethyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves the reaction of 4-methoxyphenylhydrazine with ethyl 4-methoxyphenylacetate to form the corresponding hydrazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-[1-(4-Methoxyphenoxy)ethyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted oxadiazole derivatives with various functional groups.

Scientific Research Applications

5-[1-(4-Methoxyphenoxy)ethyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique chemical structure.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[1-(4-Methoxyphenoxy)ethyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to various biological effects. The methoxy groups can also participate in hydrogen bonding and other interactions, enhancing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Contains a methoxy group and a phenyl ring, similar to the methoxyphenyl groups in the oxadiazole compound.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Contains methoxyphenyl groups and a heterocyclic ring, similar to the oxadiazole compound.

Uniqueness

5-[1-(4-Methoxyphenoxy)ethyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties. The combination of methoxyphenyl groups and the oxadiazole ring makes this compound distinct from other similar compounds.

Properties

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

5-[1-(4-methoxyphenoxy)ethyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C18H18N2O4/c1-12(23-16-10-8-15(22-3)9-11-16)18-19-17(20-24-18)13-4-6-14(21-2)7-5-13/h4-12H,1-3H3

InChI Key

AGGRNUMAYVYOEG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=C(C=C2)OC)OC3=CC=C(C=C3)OC

Origin of Product

United States

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